molecular formula C17H8F6N2O2 B160330 2,2-Bis(4-isocyanatophenyl)hexafluoropropane CAS No. 10224-18-7

2,2-Bis(4-isocyanatophenyl)hexafluoropropane

Cat. No. B160330
CAS RN: 10224-18-7
M. Wt: 386.25 g/mol
InChI Key: QIPLQPPNURSGKC-UHFFFAOYSA-N
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Description

2,2-Bis(4-isocyanatophenyl)hexafluoropropane is a chemical compound with the molecular formula C17H8F6N2O2 . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane contains a total of 36 bonds. These include 28 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 isocyanates (aromatic) .


Physical And Chemical Properties Analysis

2,2-Bis(4-isocyanatophenyl)hexafluoropropane is a liquid at 20°C. It has a molecular weight of 386.25. The compound has a flash point of 189°C, a specific gravity of 1.46 (20/20), and a refractive index of 1.53 .

Scientific Research Applications

Application in Elastomers

2,2-Bis(4-isocyanatophenyl)hexafluoropropane has been utilized as a component in the synthesis of novel compounds applicable as curing agents for fluorine-containing elastomers, particularly those with CN groups as cross-linkable groups (Sonoi, Tatsu, German, & Polishchuk, 1998).

Reactivity Studies

Research on the kinetics of reactions involving 2,2-Bis(4-isocyanatophenyl)hexafluoropropane, specifically its interaction with n-butanol, has provided insights into its reactivity compared to similar compounds (Gafurova, Chernyi, Lodygina, Livshits, Baturin, & Entelis, 1976).

Sensor Development

The compound's derivatives, like 2,2-bis(3-allyl-4-hydroxyphenyl)hexafluoropropane, have been developed for use as coating materials in the detection of toxic chemical warfare agents, demonstrating its utility in sensitive and critical applications (Bhadury, Dubey, Singh, & Saxena, 2005).

Polymer Synthesis

Its use extends to the field of polymer science, where it plays a critical role in the synthesis of various polymers such as fluorinated metal-organic frameworks with selective gas sorption properties (Fernandez et al., 2010), and in the development of fluorine-containing polyamides with notable thermal stability (Liaw & Wang, 1996).

Advanced Materials

In advanced materials, it is used for synthesizing new polymers with specific properties, such as iron-based metal-organic frameworks capable of selective separation of hexane isomers, a crucial process in refining gasoline (Lv et al., 2018).

Applications in High-Performance Polymers

High-performance fluorinated polyimides have been developed from derivatives of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane for use in areas requiring materials with exceptional thermal and dielectric properties (Guan et al., 2014).

Safety And Hazards

This compound is toxic if swallowed or inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It should be stored in a well-ventilated place and kept tightly closed. If swallowed, immediately call a poison center or doctor .

properties

IUPAC Name

1-[1,1,1,3,3,3-hexafluoro-2-(4-isocyanatophenyl)propan-2-yl]-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F6N2O2/c18-16(19,20)15(17(21,22)23,11-1-5-13(6-2-11)24-9-26)12-3-7-14(8-4-12)25-10-27/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPLQPPNURSGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)(C(F)(F)F)C(F)(F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371096
Record name 2,2-Bis(4-isocyanatophenyl)hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(4-isocyanatophenyl)hexafluoropropane

CAS RN

10224-18-7
Record name 2,2-Bis(4-isocyanatophenyl)hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Bis(4-isocyanatophenyl)hexafluoropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YA Ol'Khov, SM Baturin, SG Entelis - Polymer Science USSR, 1979 - Elsevier
A kinetic study has been made of the three dimensional polymerization of a system including copolymer of tetrahydrofuran and propylene oxide, 1,1,1-trimethylolpropane and 2,2-bis-(4-…
Number of citations: 2 www.sciencedirect.com
MP Gafurova, GI Chernyi, VP Lodygina… - Bulletin of the Academy …, 1976 - Springer
Conclusions 1. In both the first and second mechanism steps, bis (4-isocyanatophenyl)methane (I) has been shown to react more slowly with n-butanol than does 2,2-bis-(4-…
Number of citations: 3 link.springer.com
VV Komratova, VA Grigor'eva, YA Ol'khov… - Polymer Science …, 1983 - Elsevier
The kinetics of the interaction of polyoxypropylene glycols of different molecular weight with m-chlorophenylisocynate and 2,2-bis(4-isocyanatophenyl)hexafluoropropane has been …
Number of citations: 5 www.sciencedirect.com
H Shimomoto, H Mukai, H Bekku, T Itoh… - Macromolecules, 2017 - ACS Publications
Transition-metal-catalyzed N–H insertion of a diazocarbonyl compound is applied for polycondensation for the first time to give a new type of aromatic polyamine. The well-defined …
Number of citations: 18 pubs.acs.org

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